cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]
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Overview
Description
Cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe] is a cyclic peptide compound known for its unique structural properties and potential applications in various scientific fields. This compound is composed of three repeating units of OVal-D-N(Me)Phe, where OVal stands for octahydrovaline and N(Me)Phe stands for N-methylphenylalanine. The cyclic nature of this peptide enhances its stability and bioactivity, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe] typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of the peptide chain on a solid support, followed by cyclization to form the cyclic structure. The key steps include:
Coupling of Amino Acids: Using reagents such as HBTU or DIC in the presence of a base like DIPEA.
Deprotection: Removal of protecting groups using TFA.
Cyclization: Formation of the cyclic structure through head-to-tail cyclization, often facilitated by high-dilution conditions to prevent intermolecular reactions.
Industrial Production Methods
Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as HPLC, to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe] can undergo various chemical reactions, including:
Oxidation: Typically involving reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous or organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe] has several applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug development, particularly for its stability and bioavailability.
Mechanism of Action
The mechanism of action of cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.
Comparison with Similar Compounds
Similar Compounds
Cyclo[Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe]: Known for its cytotoxic effects against melanoma cells.
Cyclo[Pro-homoPro-β3-homoPhe-Phe]: Exhibits cytostatic effects against melanoma cells.
Uniqueness
Cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe] stands out due to its unique combination of octahydrovaline and N-methylphenylalanine, which confer enhanced stability and bioactivity compared to other cyclic peptides. Its specific sequence and cyclic nature make it a promising candidate for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C45H57N3O9 |
---|---|
Molecular Weight |
783.9 g/mol |
IUPAC Name |
(3R,6S,9R,12S,15R,18S)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37+,38+,39+/m1/s1 |
InChI Key |
GYSCAQFHASJXRS-WXWJZEDASA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N([C@@H](C(=O)O[C@H](C(=O)N([C@@H](C(=O)O[C@H](C(=O)N([C@@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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